3-Cyclopropoxy-2-fluorobenzaldehyde
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Overview
Description
3-Cyclopropoxy-2-fluorobenzaldehyde is an organic compound with the molecular formula C10H9FO2 and a molecular weight of 180.18 g/mol . It is characterized by the presence of a cyclopropoxy group and a fluorine atom attached to a benzaldehyde core. This compound is used primarily in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-2-fluorobenzaldehyde typically involves the reaction of 2-fluorobenzaldehyde with cyclopropanol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety and environmental controls to handle the reagents and by-products .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-2-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often used in substitution reactions.
Major Products Formed
Oxidation: 3-Cyclopropoxy-2-fluorobenzoic acid.
Reduction: 3-Cyclopropoxy-2-fluorobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
3-Cyclopropoxy-2-fluorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: It serves as a building block in the synthesis of potential pharmaceutical compounds.
Industry: It is used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-2-fluorobenzaldehyde is largely dependent on its functional groups. The aldehyde group can participate in various nucleophilic addition reactions, while the fluorine atom can influence the compound’s reactivity and stability. The cyclopropoxy group can also affect the compound’s overall steric and electronic properties, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Fluorobenzaldehyde: Lacks the cyclopropoxy group, making it less sterically hindered.
3-Cyclopropoxybenzaldehyde: Lacks the fluorine atom, affecting its reactivity and stability.
4-Fluorobenzaldehyde: The fluorine atom is in a different position, altering its chemical properties.
Uniqueness
3-Cyclopropoxy-2-fluorobenzaldehyde is unique due to the combination of the cyclopropoxy group and the fluorine atom on the benzaldehyde core. This unique structure imparts distinct steric and electronic properties, making it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
3-cyclopropyloxy-2-fluorobenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c11-10-7(6-12)2-1-3-9(10)13-8-4-5-8/h1-3,6,8H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WENHPJYXBPJCHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=CC=CC(=C2F)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1243385-03-6 |
Source
|
Record name | 3-cyclopropoxy-2-fluorobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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